5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2O3/c24-18-8-3-16(20(25)11-18)13-32-19-9-4-15(5-10-19)21-29-30(22(31)33-21)12-14-1-6-17(7-2-14)23(26,27)28/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOZBKQVWOYKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)OC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular formula for this compound is . Its structure features a 1,3,4-oxadiazole ring, which is known for its role in various biological activities. The presence of both dichlorobenzyl and trifluorobenzyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (HCT-116) and breast cancer (T47D) cells. The IC50 values for these activities typically range from 6.2 μM to over 40 μM depending on the specific derivative and cell line tested .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
| HeLa (Cervical) | Not specified |
| CaCo-2 (Colon) | Not specified |
Anti-inflammatory Activity
Compounds containing oxadiazole moieties have also been explored for their anti-inflammatory effects. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, some derivatives have exhibited selectivity towards COX-II with minimal ulcerogenic effects .
The biological activity of oxadiazoles is often attributed to their ability to interact with various enzymes and receptors:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.
- Receptor Modulation : Some compounds act as agonists or antagonists at specific receptors involved in inflammation and cancer pathways .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines and found that modifications in the substituents significantly affected their cytotoxicity profiles. The best-performing compounds had IC50 values below 10 μM against several tumor types .
- Inflammation Models : In vivo models demonstrated that certain oxadiazole derivatives reduced inflammation markers significantly compared to control groups, suggesting potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties : Oxadiazoles have been studied for their potential antioxidant activities. Research indicates that derivatives of oxadiazoles can exhibit significant free-radical scavenging abilities. For instance, compounds synthesized from similar oxadiazole structures have shown promising results in DPPH and FRAP assays, indicating their potential as effective antioxidants .
Anticancer Activity : The compound's structure suggests potential anticancer properties. Studies involving related oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as glioblastoma. In vitro assays indicated that certain derivatives led to significant cell apoptosis and DNA damage in cancer cells . The incorporation of trifluoromethyl groups is believed to enhance the biological activity of these compounds.
Antidiabetic Effects : Recent investigations into oxadiazole derivatives have also highlighted their potential in managing diabetes. In vivo studies using model organisms like Drosophila melanogaster showed that specific oxadiazole compounds significantly lowered glucose levels, suggesting a therapeutic role in diabetes management .
Agricultural Applications
Pesticidal Activity : Some oxadiazole compounds have been explored for their pesticidal properties. Their ability to act as herbicides or fungicides makes them valuable in agricultural applications. The structural modifications in oxadiazoles may enhance their efficacy against specific pests or diseases affecting crops.
Materials Science Applications
Polymer Chemistry : Oxadiazoles are utilized in the development of polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can lead to materials with improved flame retardancy and durability, making them suitable for various industrial applications.
- Antioxidant Study : A study published in 2014 synthesized new 1,3,4-oxadiazole derivatives and evaluated their antioxidant activity using DPPH and FRAP assays. The findings indicated that certain substitutions significantly enhanced the antioxidant capacity of these compounds .
- Cancer Research : A recent study focused on synthesizing a series of 1,3,4-oxadiazoles with trifluoromethyl groups and evaluating their cytotoxic effects against glioblastoma cells. The results showed that specific compounds induced apoptosis effectively, suggesting their potential as anticancer agents .
- Diabetes Management : Research involving oxadiazole derivatives demonstrated significant glucose-lowering effects in genetically modified diabetic models. This highlights the therapeutic potential of these compounds in diabetes treatment .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic attacks at the C2 and C5 positions:
| Nucleophile | Reaction Site | Product | Conditions |
|---|---|---|---|
| Amines | C2 | 2-amino-1,3,4-oxadiazole derivatives | Reflux in ethanol, 12–24 hours |
| Thiols | C5 | Thioether-linked analogs | Basic conditions (NaOH, DMF) |
The 2,4-dichlorobenzyl and trifluoromethylbenzyl substituents sterically hinder reactivity at adjacent positions .
Ring-Opening Reactions
The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Carboxylic acid + ammonia | Protonation followed by cleavage |
| Basic (NaOH) | Acyl hydrazide + CO₂ | Nucleophilic attack at carbonyl |
These reactions are critical for degradation studies but reduce bioactivity .
Oxidation and Reduction
The compound’s benzene rings and substituents participate in redox reactions:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Dichlorophenyl → dichlorobenzoic acid |
| Reduction | H₂/Pd-C | Trifluoromethylbenzyl → benzyl alcohol derivative |
Oxidation of the dichlorobenzyl group is favored due to electron-withdrawing Cl substituents .
Thermal Decomposition
Under elevated temperatures (>200°C), the compound decomposes into:
This aligns with safety data indicating hazardous decomposition when exposed to heat .
Compatibility and Incompatibilities
| Incompatible Agents | Observed Reaction |
|---|---|
| Strong oxidizers (e.g., HNO₃) | Violent decomposition, gas release |
| Reducing agents (e.g., NaBH₄) | Partial reduction of oxadiazole ring |
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazol-2(3H)-one Family
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
Dichlorobenzyloxy vs. dichlorophenyl (as in 23cc): The benzyloxy linkage increases conformational flexibility, which may influence binding to biological targets .
Electronic Properties :
- The CF₃ group is a strong electron-withdrawing substituent, reducing electron density on the oxadiazole ring compared to CH₃ or halogens. This could modulate reactivity in nucleophilic or electrophilic interactions .
Synthetic Complexity :
- The target compound requires multi-step synthesis to introduce both benzyloxy and benzyl groups, whereas analogs like 23cc are synthesized directly from hydrazides (e.g., 3,4-dichlorobenzohydrazide) .
Preparation Methods
Cyclization of Acyl Hydrazides
The oxadiazol-2-one ring is synthesized via cyclodehydration of acyl hydrazides. A representative protocol involves:
- Hydrazide Formation : Reacting methyl 4-hydroxybenzoate with hydrazine hydrate in ethanol under reflux to yield 4-hydroxybenzohydrazide.
- Cyclization with 4-Nitrophenyl Chloroformate : Treating the hydrazide with 4-nitrophenyl chloroformate in dichloromethane (DCM) and diisopropylethylamine (DIEA) to form 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one.
Reaction Conditions :
Functionalization of the Oxadiazole Ring
O-Alkylation at Position 5
The 4-hydroxyphenyl group at position 5 undergoes alkylation with 2,4-dichlorobenzyl bromide:
- Base-Mediated Alkylation :
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the phenoxide ion attacks the benzyl bromide. Steric hindrance from the 2,4-dichloro substituents necessitates prolonged reaction times.
N-Alkylation at Position 3
Introducing the 4-(trifluoromethyl)benzyl group requires N-alkylation of the oxadiazole nitrogen:
- Mitsunobu Reaction :
- Direct Alkylation with Benzyl Bromide :
Comparative Analysis :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | PPh₃, DEAD | 65–70 | 95 |
| Direct Alkylation | NaH, DMF | 82 | 98 |
The direct alkylation method offers superior yield and simplicity, avoiding stoichiometric phosphine reagents.
Optimization and Challenges
Regioselectivity in N-Alkylation
The oxadiazol-2-one ring exhibits two potential nitrogen sites for alkylation (N3 and N4). Studies confirm that N3 is preferentially alkylated due to:
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates mono- and dialkylated byproducts.
- Recrystallization : Ethanol/water mixtures improve purity to >99% for final compounds.
Alternative Synthetic Routes
Solid-Phase Synthesis
Resin-bound acyl hydrazides enable rapid generation of oxadiazol-2-one libraries:
- Immobilization : Wang resin functionalized with 4-hydroxybenzoic acid.
- Cyclization : Treatment with 4-nitrophenyl chloroformate and DIEA.
- Cleavage : Trifluoroacetic acid (TFA) in DCM releases the oxadiazol-2-one.
Advantages :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 529.1 [M+H]⁺ (calculated for C₂₄H₁₆Cl₂F₃N₂O₃: 528.06).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclization of hydrazide precursors with appropriate carbonyl reagents. Key steps include:
- Step 1 : Condensation of 4-[(2,4-dichlorobenzyl)oxy]benzohydrazide with 4-(trifluoromethyl)benzyl chloride under reflux in anhydrous THF .
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours to form the oxadiazole ring .
- Yield Optimization : Use catalytic triethylamine to neutralize HCl byproducts, and employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Average yields range from 45–60% .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is acceptable for biological assays .
- NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons from dichlorobenzyl and trifluoromethylbenzyl groups) and δ 5.2 ppm (oxadiazole methylene bridge) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 537.0452 (calculated for C₂₈H₁₈Cl₂F₃N₂O₂) .
Q. What solvents and conditions are suitable for recrystallization to enhance crystallinity?
- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 4°C. Slow evaporation yields monoclinic crystals suitable for X-ray diffraction. Avoid DMSO due to hygroscopicity .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorobenzyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing Cl and CF₃ groups activate the oxadiazole ring for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) show decreased LUMO energy (−2.1 eV) at the oxadiazole C-2 position, favoring reactions with amines or thiols . Experimental validation via kinetic assays in DMF at 25°C is recommended .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic instability. Address via:
- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolyzed oxadiazole rings) .
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance plasma stability .
Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?
- Methodological Answer : Follow OECD Guideline 307:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
